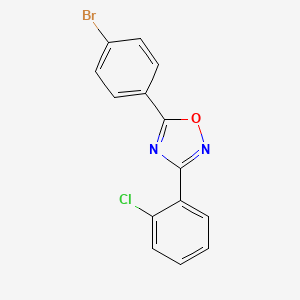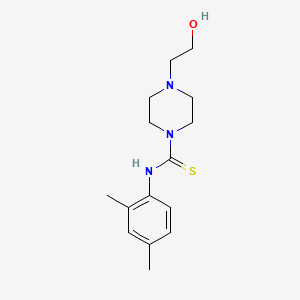![molecular formula C16H20N2O3 B5801640 N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)
N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategic functionalization of the quinoline nucleus to introduce various substituents, enhancing the compound's chemical and biological properties. A practical approach for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a related quinoline derivative, utilizes starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. This synthesis demonstrates the efficiency of introducing methoxy groups and the potential for large-scale production, relevant for similar quinoline compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide, is characterized by the presence of a quinoline core, which significantly influences the compound's physical and chemical properties. X-ray diffraction studies of related compounds provide insight into the crystalline structure, revealing details such as bond lengths, angles, and the overall geometry that contribute to the compound's stability and reactivity (Bai et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including halogenation, alkylation, and cyclization, which are critical for diversifying their chemical and biological activities. For instance, the photochemical reactions of ethoxycarbonyl-substituted quinolines in different solvents result in various products, demonstrating the compound's reactivity under light-induced conditions (Ono & Hata, 1987).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. The crystalline structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, for example, provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in different environments (Zhou et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are influenced by its functional groups and molecular structure. Studies on related compounds highlight the importance of the quinoline moiety and substituents in determining the compound's chemical behavior and potential applications in synthesis and medicinal chemistry (Makino & Yoshioka, 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-15(19)18(5-2)10-12-8-11-9-13(21-3)6-7-14(11)17-16(12)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJFQDCZTHSJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)






![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)